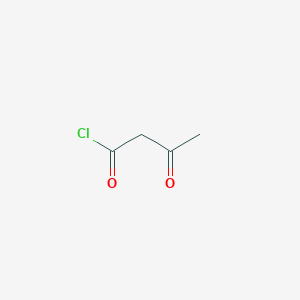
3-Oxobutanoyl chloride
Übersicht
Beschreibung
3-Oxobutanoyl chloride is a chemical compound with the molecular formula C4H5ClO2 . It has an average mass of 120.534 Da and a mono-isotopic mass of 119.997810 Da .
Synthesis Analysis
3-Oxobutanoyl chloride can be used to synthesize amides . This reaction is referred to as an asymmetric synthesis . In this process, 3-Oxobutanoyl chloride reacts with sodium carbonate and water to produce the hydroxyl group .Molecular Structure Analysis
The molecular structure of 3-Oxobutanoyl chloride consists of 4 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Chemical Reactions Analysis
3-Oxobutanoyl chloride is known to participate in reactions that synthesize amides . It reacts with sodium carbonate and water to produce a hydroxyl group, which then reacts further .Physical And Chemical Properties Analysis
3-Oxobutanoyl chloride has a melting point between -51 and -50 °C, and a predicted boiling point of 153.0±23.0 °C . It has a predicted density of 1.203±0.06 g/cm3 . The pKa is predicted to be 8.20±0.46 .Wissenschaftliche Forschungsanwendungen
Generation of Acetylketene
3-Oxobutanoyl chloride has been used in chemical reactions to generate acetylketene. For instance, a study demonstrated the reaction of 3-oxobutanoyl chloride with sodium carbonate, leading to the production of acetylketene, a compound with potential applications in various chemical syntheses (Bell et al., 2009).
Synthesis of 3-Chlorobutanoic Acid
In the field of synthetic chemistry, 3-oxobutanoyl chloride has been used in the conjugate addition of chloride to chiral but-2-enoic imides, leading to the synthesis of 3-chlorobutanoic acid. This process is significant for its high diastereoisomeric ratios, which is crucial in producing stereochemically complex molecules (Cardillo et al., 1994).
Role in Nanocube Formation
In nanotechnology, chloride ions, including those derived from compounds like 3-oxobutanoyl chloride, have been studied for their role in the shape-controlled synthesis of silver nanocubes. These studies provide insights into the mechanisms by which chloride ions influence the morphological characteristics of nanoparticles (Chen et al., 2019).
Chemical Synthesis
3-Oxobutanoyl chloride is involved in various other chemical synthesis processes. For instance, it has been used in the thioacetalization of carbonyl compounds, serving as a propanedithiol equivalent. This showcases its versatility in organic synthesis and its potential for creating diverse organic compounds (Yu et al., 2005).
Photocatalysis
In the context of environmental technology, compounds derived from 3-oxobutanoyl chloride have been investigated for their use in photocatalytic degradation processes. These processes are critical for environmental remediation, particularly in the degradation of toxic organic compounds (Padervand et al., 2020).
Eigenschaften
IUPAC Name |
3-oxobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c1-3(6)2-4(5)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWKFRWLYPZEFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496516 | |
| Record name | 3-Oxobutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxobutanoyl chloride | |
CAS RN |
39098-85-6 | |
| Record name | 3-Oxobutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



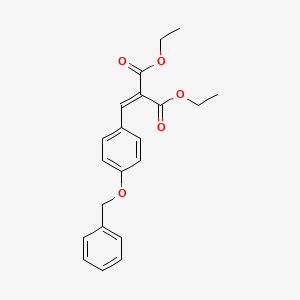
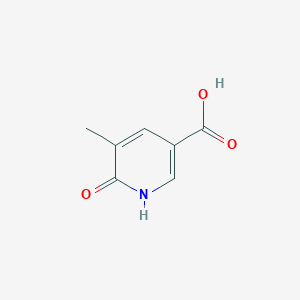
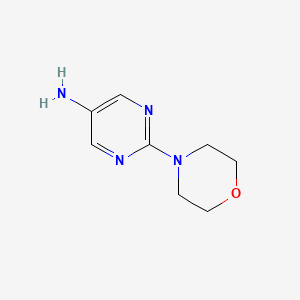
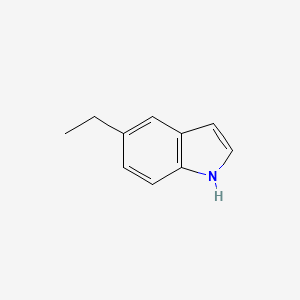
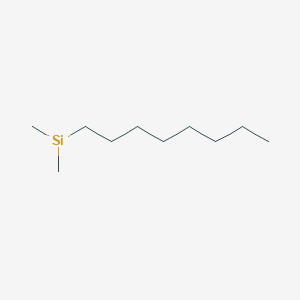

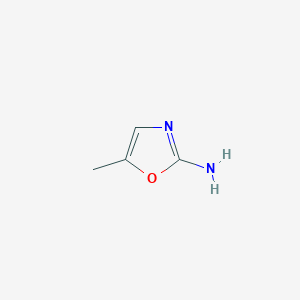
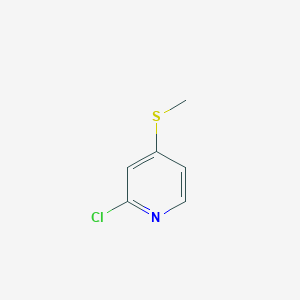
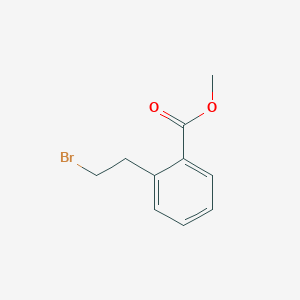
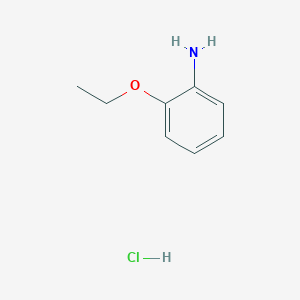
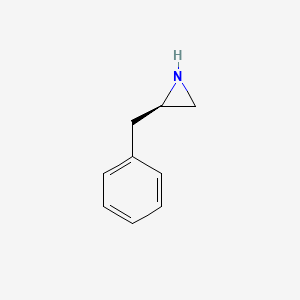
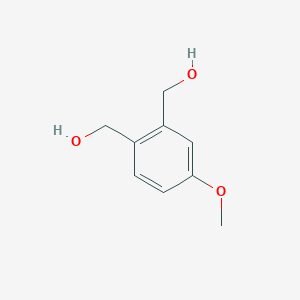
![2,7-Dimethyl-6-nitrobenzo[d]thiazole](/img/structure/B1590510.png)
![4-Chlorothieno[3,2-c]pyridine](/img/structure/B1590513.png)